5-(2-Chloro-5-methylphenoxy)pentanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-5-methylphenoxy)pentanehydrazide is a chemical compound characterized by its unique structure, which includes a chloro-substituted phenyl ring, a pentane chain, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-5-methylphenoxy)pentanehydrazide typically involves the following steps:
Phenol Derivative Preparation: The starting material, 2-chloro-5-methylphenol, is synthesized through chlorination of 5-methylphenol.
Esterification: The phenol derivative undergoes esterification with pentanoic acid to form the corresponding ester.
Hydrazide Formation: The ester is then converted to the hydrazide using hydrazine hydrate under acidic conditions.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Chloro-5-methylphenoxy)pentanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Substitution reactions can occur at the phenyl ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Derivatives with different functional groups on the phenyl ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: The compound is used in the production of various materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 5-(2-Chloro-5-methylphenoxy)pentanehydrazide exerts its effects involves its interaction with specific molecular targets. The phenyl ring can bind to enzymes or receptors, modulating their activity. The hydrazide group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
2-(2-Chloro-5-methylphenoxy)propanoic acid: A herbicide with similar structural features.
2-(4-Chloro-2-methylphenoxy)propionic acid: Another herbicide used in agriculture.
5-(2-Chloro-5-methylphenoxy)pentanoic acid: A related compound with a different functional group.
This comprehensive overview highlights the significance of 5-(2-Chloro-5-methylphenoxy)pentanehydrazide in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
5-(2-chloro-5-methylphenoxy)pentanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-9-5-6-10(13)11(8-9)17-7-3-2-4-12(16)15-14/h5-6,8H,2-4,7,14H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKLZMWCOWUVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.